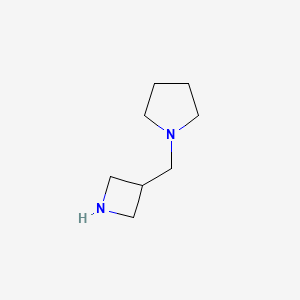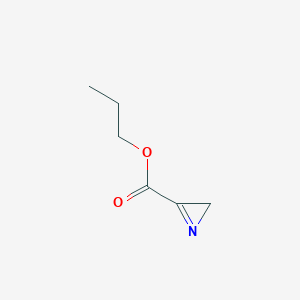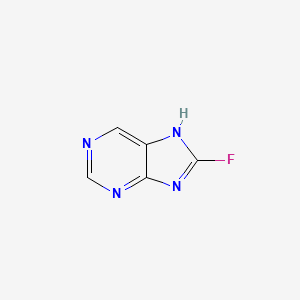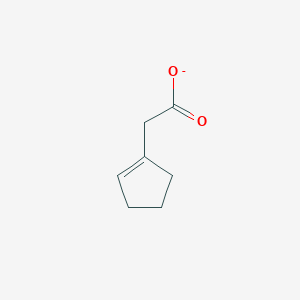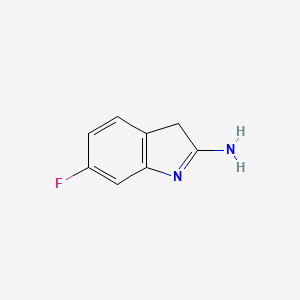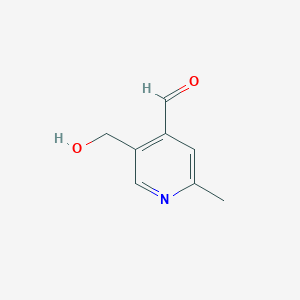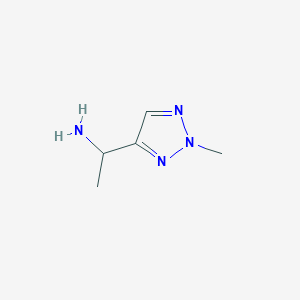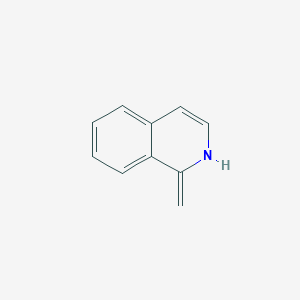
1-Methylene-1,2-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylene-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their presence in various natural products and biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylene-1,2-dihydroisoquinoline can be synthesized through various methods. One common approach involves the three-component reaction of isoquinoline, alkyl propiolate, and 1,3-diketones under mild reaction conditions . Another method includes the rhenium-catalyzed tandem cyclization and nucleophilic addition of 2-alkynylaldimines . These reactions typically proceed in the absence of catalysts and under mild conditions, making them efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylene-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex isoquinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the electrophilic carbon atoms in the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which are valuable intermediates in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
1-Methylene-1,2-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-Methylene-1,2-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular pathways and biochemical reactions .
Comparación Con Compuestos Similares
1,2-Dihydroisoquinoline: Shares a similar structure but lacks the methylene group.
Tetrahydroisoquinoline: A fully saturated derivative with different chemical properties.
Isoquinoline: The parent compound with a fully aromatic ring system.
Uniqueness: 1-Methylene-1,2-dihydroisoquinoline is unique due to its methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Propiedades
Número CAS |
74477-04-6 |
|---|---|
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-methylidene-2H-isoquinoline |
InChI |
InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7,11H,1H2 |
Clave InChI |
QZYFALWAANHYAZ-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2=CC=CC=C2C=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
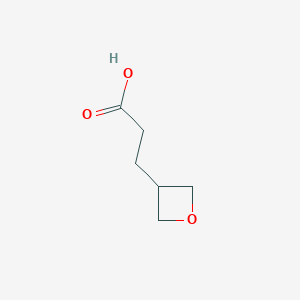
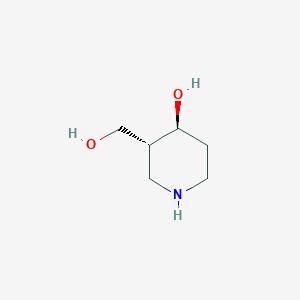
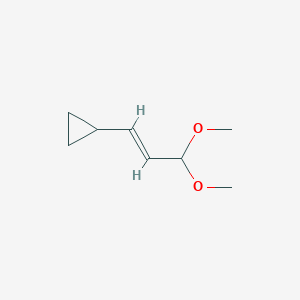
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
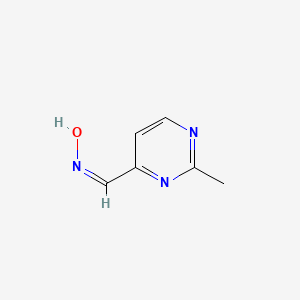
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
